Juzirine

Description

Historical Context of Alkaloid Discovery and Significance in Phytochemistry

Alkaloids represent a broad class of naturally occurring organic compounds characterized by the presence of at least one nitrogen atom, typically in a heterocyclic ring. wikipedia.org The history of alkaloid discovery is deeply intertwined with the human use of plants for therapeutic and other purposes since ancient times. wikipedia.org Early civilizations in Mesopotamia and other regions utilized alkaloid-containing plants, with historical records indicating their medicinal use as far back as 2000 BC. wikipedia.org

The formal isolation of an individual alkaloid occurred in 1804 when Friedrich Sertürner, a German chemist, successfully isolated morphine from the opium poppy (Papaver somniferum). wikipedia.orgnih.gov This marked a pivotal moment, initiating significant scientific interest in plant-derived compounds with basic properties. oup.com Following this, other important alkaloids like quinine (B1679958) (1820), strychnine (B123637) (1818), caffeine (B1668208) (1820), and nicotine (B1678760) (1828) were subsequently discovered and isolated. wikipedia.org

Alkaloids are synthesized by a diverse range of organisms, including plants, bacteria, fungi, and animals. wikipedia.org In plants, they are often found in various parts such as seeds, roots, stems, and leaves. mdpi.com The study of these plant-derived compounds, known as phytochemistry, has been significantly advanced by the discovery and investigation of alkaloids, revealing a wide array of structural diversity and biological activities. wikipedia.orgoup.com

Identification of Juzirine as a Benzylisoquinoline Alkaloid Class Member

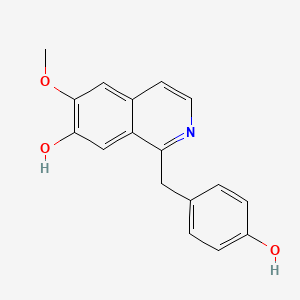

This compound is identified as a member of the benzylisoquinoline alkaloid class. targetmol.comhmdb.cahodoodo.comtargetmol.cn Benzylisoquinolines are organic compounds structurally characterized by an isoquinoline (B145761) core to which a benzyl (B1604629) group is attached. targetmol.comhmdb.cahodoodo.comtargetmol.cn This structural feature places this compound within a significant group of alkaloids known for their diverse structures and occurrences in various plant families. oup.com

The chemical formula for this compound is C₁₇H₁₅NO₃, and its molecular weight is approximately 281.30 g/mol . hmdb.cahodoodo.comnih.gov It is described as a solid powder. hodoodo.com this compound is practically insoluble in water and is considered a very weakly acidic compound. targetmol.comhodoodo.comtargetmol.cn Its IUPAC name is 1-[(4-hydroxyphenyl)methyl]-6-methoxyisoquinolin-7-ol. hmdb.cahodoodo.comnih.gov

Overview of Key Botanical Sources and Traditional Medicinal Relevance

Ziziphus jujuba Mill., commonly known as jujube, is a significant botanical source of this compound. nih.govknapsackfamily.comtmrjournals.comwikipedia.orgmdpi.com This species belongs to the Rhamnaceae family and has a long history of cultivation and use, particularly in Asia. tmrjournals.commdpi.com Various parts of the Ziziphus jujuba plant have been studied for their chemical components, including alkaloids. tmrjournals.commdpi.comijpab.com

Ziziphi Spinosae Semen (Sanjoin) refers to the dried mature seeds of Ziziphus jujuba Mill. var. Spinosa. nih.govfrontiersin.orglac.comcmro.gov.hk Sanjoin is a well-known traditional Chinese medicine with a history of use spanning over 2,000 years. nih.govfrontiersin.orglac.com this compound was among the first alkaloids isolated from Ziziphi Spinosae Semen. nih.govfrontiersin.orgresearchgate.netresearchgate.net Research has continued to identify over 20 alkaloids from this source. nih.govfrontiersin.orgresearchgate.net The traditional relevance of these sources is primarily associated with their use in traditional medicine systems, although specific medicinal uses of this compound itself are outside the scope of this article. nih.govfrontiersin.orgmdpi.comlac.com

Research findings indicate the presence of this compound alongside other alkaloids in Ziziphus jujuba fruit, including juziphine, norisoboldine, isoboldine, and asimilobine (B125701). tmrjournals.commdpi.com In Ziziphi Spinosae Semen, this compound is found alongside other alkaloids such as lysicamine (B1675762) and various cyclic peptide and aporphine (B1220529) alkaloids. nih.govfrontiersin.orgresearchgate.net

Beyond the Ziziphus genus, this compound has also been detected in species belonging to other plant genera, including Leonurus and Artabotrys. nottingham.ac.ukresearchgate.netresearchgate.netresearchgate.netnih.govsci-hub.seresearchgate.net

This compound has been identified in Leonurus japonicus, a plant commonly known as Chinese motherwort. researchgate.netsci-hub.seresearchgate.net Leonurus japonicus is another plant with a history of use in traditional medicine, particularly in Asia. researchgate.netresearchgate.net

In the genus Artabotrys, which is part of the Annonaceae family, this compound has been isolated from species such as Artabotrys hainanensis. nottingham.ac.ukresearchgate.netresearchgate.netnih.gov Studies on the stems of Artabotrys hainanensis have led to the isolation and identification of several alkaloids, including this compound. researchgate.netnih.gov this compound, along with other compounds like spinosine, isococlaurine, and N-demethylarmepavine, were reported as being isolated from the genus Artabotrys for the first time in some studies. researchgate.netnih.gov

The detection of this compound in these diverse botanical sources highlights its occurrence across different plant families and geographical regions.

Here is a table summarizing the primary botanical sources of this compound mentioned:

| Botanical Source | Family | Parts Where this compound is Found |

| Ziziphus jujuba | Rhamnaceae | Fruit, Leaves, Seeds (as ZSS) |

| Ziziphi Spinosae Semen | Rhamnaceae | Seeds |

| Leonurus japonicus | Lamiaceae | Aerial parts |

| Artabotrys hainanensis | Annonaceae | Stems |

Structure

3D Structure

Properties

CAS No. |

64069-53-0 |

|---|---|

Molecular Formula |

C17H15NO3 |

Molecular Weight |

281.3 g/mol |

IUPAC Name |

1-[(4-hydroxyphenyl)methyl]-6-methoxyisoquinolin-7-ol |

InChI |

InChI=1S/C17H15NO3/c1-21-17-9-12-6-7-18-15(14(12)10-16(17)20)8-11-2-4-13(19)5-3-11/h2-7,9-10,19-20H,8H2,1H3 |

InChI Key |

XUCRLUHFLBPVRO-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC=C(C=C3)O)O |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CN=C2CC3=CC=C(C=C3)O)O |

Appearance |

Solid powder |

melting_point |

203-205°C |

Other CAS No. |

64069-53-0 |

physical_description |

Solid |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Juzirine; |

Origin of Product |

United States |

Occurrence, Distribution, and Chemotaxonomic Considerations of Juzirine

Intra-Plant Distribution of Juzirine in Ziziphus jujuba (e.g., Seeds, Roots, Leaves, Fruits)

Alkaloids in Ziziphus jujuba are found in various plant parts, including the roots, stems, leaves, and seeds. nih.govresearchgate.netfrontiersin.org While alkaloids are present in jujube fruit, their content is generally reported to be low, making their separation and extraction challenging, and consequently, related research on fruit alkaloids has been less frequent. nih.gov

Specifically regarding this compound, studies have indicated its presence in the leaves of Ziziphus jujuba. researchgate.netphcogrev.com this compound has also been newly isolated from the seeds of Ziziphus jujuba var. spinosa, commonly known as "sanjoin," which are used in traditional medicine. koreascience.kr An analytical method optimized for Rhamnaceae cyclopeptide alkaloids identified this compound in alkaloid-rich fractions of Z. jujuba roots and Z. jujuba var. spinosa seeds. koreascience.kr

Based on the available information, the distribution of this compound within Ziziphus jujuba appears to include leaves, seeds, and roots.

Intra-Plant Distribution of Alkaloids (General in Z. jujuba)

| Plant Part | Alkaloid Presence | Specific Alkaloids Mentioned (if any) | Source(s) |

| Roots | Yes | Cyclopeptide alkaloids (e.g., jubanines F-J, nummularine B, daechuine-S3, mucronine K, adouetine X), this compound (tentative identification) | nih.govresearchgate.netsnu.ac.krnih.govkoreascience.kr |

| Stems/Stem bark | Yes | Cyclic peptide alkaloids (e.g., mauritine A, mucronine D, amphibine H, nummularine A-B, sativanine A-H and -K, frangulanine, jubanine A-C, scutianine C-D, ziziphine A) | researchgate.netphcogrev.comdoc-developpement-durable.org |

| Leaves | Yes | Coclaurine (B195748), isoboldine, norisoboldine, asimilobine (B125701), iusiphine, iusirine (this compound) | researchgate.netphcogrev.com |

| Seeds | Yes | Cyclic peptide alkaloids (e.g., sanjoinenine, franguloine, amphibine-D), peptide alkaloids (e.g., sanjoinine-B, -D, -F, -G2), this compound, Lysicamine (B1675762) | researchgate.netphcogrev.comkoreascience.kr |

| Fruits | Generally low content | Juziphine, this compound, norisoboldine, isoboldine, asimilobine | nih.govtmrjournals.commdpi.comnih.gov |

Varietal Differences in this compound Content Across Ziziphus Cultivars

Metabolomics studies have shown that there are metabolic differences between Ziziphus jujuba fruits from different cultivars and growth sites, with alkaloids being one of the identified compound categories. nih.gov However, these studies often report on broad categories of metabolites rather than quantifying individual alkaloids like this compound across numerous cultivars. Further targeted research would be needed to detail the specific varietal differences in this compound content.

Chemotaxonomic Significance of this compound and Related Alkaloids in Rhamnaceae

Cyclopeptide alkaloids are considered significant chemotaxonomic markers for plants in the Rhamnaceae family, particularly within the genus Ziziphus. snu.ac.krnih.govkoreascience.kr These alkaloids are characterized by their macrocyclic ring structures, typically 13-, 14-, or 15-membered, formed from a styrylamine (B14882868) moiety and amino acid residues. nih.govkoreascience.kr The presence and structural diversity of these compounds provide insights into the biochemical relationships and evolutionary history within the family. sdiarticle4.comslideshare.net

Isolation and Extraction Methodologies for Juzirine

Pre-treatment Techniques for Plant Biomass (e.g., Milling, Defatting)

Prior to the extraction of target compounds like juzirine, plant biomass undergoes essential pre-treatment steps to enhance extraction efficiency and remove interfering substances. Milling the plant material into a fine powder is a common initial step, increasing the surface area for solvent penetration and improving extraction yield frontiersin.orgrjpbcs.com. For instance, dried Ziziphus jujuba seeds are typically ground to a fine powder before extraction koreascience.kr.

Defatting is another critical pre-treatment technique, particularly when dealing with plant materials rich in lipids. This process involves soaking the powdered biomass in non-polar solvents to remove fats and oils, which can interfere with the extraction and purification of more polar compounds like alkaloids. For Ziziphus jujuba, defatting can be achieved using solvents such as petroleum ether or 85% ethanol (B145695) frontiersin.org. This step helps to remove pigments and lipids, preparing the solid residue for subsequent extraction of desired compounds frontiersin.org.

Conventional Solvent Extraction Approaches

Conventional solvent extraction remains a widely utilized method for isolating natural products, including alkaloids such as this compound. The choice of solvent and optimization of extraction conditions are paramount for maximizing the yield of the target compound.

The selection of appropriate solvent systems is crucial for the efficient extraction of this compound, given its chemical properties as an alkaloid. Polarity-based solvents are commonly employed in conventional extraction methods, with methanol (B129727), ethanol, and chloroform (B151607) being frequently investigated for their efficacy in extracting compounds from Ziziphus species semanticscholar.orgijpab.comnih.govresearchgate.net.

Soxhlet extraction is a traditional method where powdered plant material is continuously extracted with a chosen solvent. Studies on Ziziphus jujuba leaves have utilized Soxhlet extraction with various solvents, including petroleum ether, chloroform, ethanol, methanol, and distilled water semanticscholar.orgijpab.com. Research indicates that methanol often yields favorable results for the extraction of various phytochemicals, including alkaloids, flavonoids, and phenols, from Ziziphus jujuba leaves semanticscholar.orgijpab.com. For example, a methanolic extract of Ziziphus jujuba leaves was found to contain several bioactive compounds ijpab.com.

Chloroform has also been identified as an effective extractant for certain compounds from Ziziphus jujuba. For instance, in some studies, chloroform extracts of Z. jujuba fruits showed high antioxidant activity nih.gov. Furthermore, the extraction method significantly influences the total amount of flavonoids, with chloroform yielding the highest values from Z. jujuba leaves, while methanol yielded the lowest from fruits nih.govresearchgate.net.

Ethanol, often used in various concentrations, is another common solvent. Studies on Ziziphus jujuba have shown that 70% methanol and 70% ethanol extracts from seeds exhibited high antioxidant activities researchgate.net. Optimization studies for extracting compounds like polysaccharides from Ziziphus jujuba have identified optimal ethanol concentrations, extraction temperatures, and times researchgate.netresearchgate.net.

The effectiveness of different solvents can vary depending on the specific compounds being targeted and the plant part used. A comparative overview of solvent effectiveness for general phytochemical extraction from Ziziphus species is presented in Table 1.

Table 1: Comparative Effectiveness of Conventional Solvents for Ziziphus Extracts

| Solvent System | Application/Target Compounds | General Observations | Source |

| Methanol | Alkaloids, Flavonoids, Phenols, General Phytochemicals | Often shows good results for overall phytochemical extraction from Ziziphus jujuba leaves semanticscholar.orgijpab.com. High antioxidant activity in seed extracts researchgate.net. | semanticscholar.orgijpab.comresearchgate.net |

| Ethanol | Polysaccharides, Phenolic compounds, Antioxidants | Optimized for high extraction yield and antioxidant activity from Ziziphus jujuba researchgate.netresearchgate.net. High antioxidant activity in seed extracts researchgate.net. | researchgate.netresearchgate.netresearchgate.net |

| Chloroform | Flavonoids, Alkaloids, Antioxidants | Achieved highest flavonoid values from Z. jujuba leaves; fruit extracts showed high antioxidant activity nih.govresearchgate.net. Used in acid-base extraction for alkaloid-rich fractions koreascience.kr. | koreascience.krnih.govresearchgate.net |

| Petroleum Ether | Defatting, non-polar compounds | Used for defatting plant material prior to alkaloid extraction frontiersin.orgijpab.com. | frontiersin.orgijpab.com |

| Ethyl Acetate (B1210297) | Various bioactive compounds | Used in sequential extraction; showed antimicrobial effects in Z. jujuba extracts tmrjournals.comresearchgate.nettmrjournals.com. | tmrjournals.comresearchgate.nettmrjournals.com |

| n-Butanol | Various bioactive compounds | Used in sequential extraction; high NO radical scavenging activity in Ziziphus seed extracts tmrjournals.comresearchgate.net. | tmrjournals.comresearchgate.net |

Alkaloids, including this compound, are often extracted using pH-dependent methods due to their basic nature. This approach typically involves an acid-base extraction strategy to selectively isolate alkaloids from other plant constituents.

A common method involves suspending the crude extract in water and acidifying it (e.g., with 1N HCl) to a low pH (e.g., pH 3.0) koreascience.kr. At this acidic pH, alkaloids are protonated and become water-soluble, while many other hydrophobic constituents remain in the organic phase or precipitate. The acidic aqueous solution can then be extracted with a non-polar solvent (e.g., ethyl acetate) to remove these hydrophobic impurities koreascience.kr.

Following the removal of non-alkaloidal compounds, the aqueous residue containing the protonated alkaloids is basified (e.g., with 1N NaOH) to a higher pH (e.g., pH 9.0) koreascience.kr. This deprotonates the alkaloids, rendering them less polar and allowing them to be extracted into an organic solvent such as chloroform koreascience.kr. This acid-base extraction method has been successfully used to obtain alkaloid-rich fractions, including this compound, from Ziziphus jujuba var. spinosa seeds koreascience.kr. The ability of ultra-high pressure extraction (UHPE) to reduce solvent pH can also enhance the extraction of bioactive compounds, as many are more stable at lower pH values mdpi.com.

Advanced Extraction Technologies

Beyond conventional methods, advanced extraction technologies offer improved efficiency, reduced solvent consumption, and shorter extraction times. These techniques leverage physical phenomena to enhance the release of compounds from the plant matrix.

Ultrasound-Assisted Extraction (UAE) is a "green" extraction technique that utilizes ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high temperatures and pressures, leading to cell wall disruption and enhanced mass transfer of compounds into the solvent nih.govmdpi.com. UAE is recognized for its high reproducibility and reduced solvent consumption mdpi.com.

For Ziziphus species, UAE has been applied to extract various bioactive compounds, including phenolic compounds and polysaccharides nih.govmdpi.comugal.roresearchgate.netnih.gov. Optimization studies for UAE of phenolic compounds from Ziziphus lotus (B1177795) seeds identified optimal conditions including an ethanol concentration of 50.16%, sonication temperature of 29.01 °C, sonication time of 15.94 min, and a solvent-to-solid ratio of 34.10:1 mL/g, yielding a maximum total phenolic content mdpi.comresearchgate.net. Another study on Ziziphus jujuba leaves found optimal UAE conditions for phenolic compound extraction and antioxidant activity using 60% methanol, 75% sonication intensity, a solid/solvent ratio of 1/200 (w/v), for 10 minutes ugal.ro.

The benefits of UAE include enhanced extraction efficiency and potentially higher yields compared to traditional methods mdpi.comnih.govnih.gov. For instance, ultrasound-assisted enzymatic extraction (UAEE) of jujube polysaccharides resulted in 10.5% to 16.3% higher yields compared to other methods nih.govnih.gov.

Table 2: Optimized Parameters for Ultrasound-Assisted Extraction (UAE) from Ziziphus Species

| Parameter | Optimal Condition (Example for Phenolic Compounds/Polysaccharides) | Source |

| Solvent Concentration | 50.16% Ethanol (for phenolics from Z. lotus seeds) mdpi.comresearchgate.net; 60% Methanol (for phenolics from Z. jujuba leaves) ugal.ro | mdpi.comugal.roresearchgate.net |

| Sonication Temperature | 29.01 °C (for phenolics from Z. lotus seeds) mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Sonication Time | 15.94 min (for phenolics from Z. lotus seeds) mdpi.comresearchgate.net; 10 min (for phenolics from Z. jujuba leaves) ugal.ro | mdpi.comugal.roresearchgate.net |

| Solvent-to-Solid Ratio | 34.10:1 mL/g (for phenolics from Z. lotus seeds) mdpi.comresearchgate.net; 1/200 w/v (for phenolics from Z. jujuba leaves) ugal.ro | mdpi.comugal.roresearchgate.net |

| Microwave Power (if combined) | 70 W (for polysaccharides from Z. jujuba) frontiersin.org | frontiersin.org |

Microwave-Assisted Extraction (MAE) is another advanced technique that uses microwave energy to heat the solvent and plant matrix rapidly. This internal heating mechanism causes the rupture of cell walls and facilitates the release of target compounds into the solvent through dipolar rotation and ionic conduction sciopen.com. MAE offers advantages such as shorter extraction times, reduced solvent consumption, and higher yields compared to conventional methods sciopen.comresearchgate.netmdpi.com.

MAE has been effectively employed for extracting various bioactive compounds, including polysaccharides and phenolic compounds, from Ziziphus jujuba and Ziziphus mauritiana frontiersin.orgsciopen.comresearchgate.netmdpi.comnih.govmicrobiologyjournal.org. For the extraction of polysaccharides from Ziziphus jujuba fruit, optimal MAE conditions were determined to be 400 W microwave power, 75 °C extraction temperature, 60 minutes extraction time, and a water to raw material ratio of 30 g water/g powdered jujube, resulting in a 9.02% polysaccharide yield nih.gov. Another study on Ziziphus mauritiana optimized MAE conditions for maximum antioxidant activity and total phenol (B47542) content, finding optimal parameters at 700 W microwave power, 70 °C temperature, and 30 minutes treatment time researchgate.net.

MAE can be combined with other methods, such as continuous shaking, to further enhance extraction efficiency rjpbcs.com. The rapid and efficient nature of MAE makes it a promising method for the isolation of compounds like this compound from plant materials.

Table 3: Optimized Parameters for Microwave-Assisted Extraction (MAE) from Ziziphus Species

| Parameter | Optimal Condition (Example for Polysaccharides/Phenolics) | Source |

| Microwave Power | 400 W (for polysaccharides from Z. jujuba) nih.gov; 700 W (for phenolics from Z. mauritiana) researchgate.net | researchgate.netnih.gov |

| Extraction Temperature | 75 °C (for polysaccharides from Z. jujuba) nih.gov; 70 °C (for phenolics from Z. mauritiana) researchgate.net | researchgate.netnih.gov |

| Extraction Time | 60 min (for polysaccharides from Z. jujuba) nih.gov; 30 min (for phenolics from Z. mauritiana) researchgate.net | researchgate.netnih.gov |

| Solvent-to-Solid Ratio | 30 g water/g powdered jujube (for polysaccharides from Z. jujuba) nih.gov | nih.gov |

Subcritical Water Extraction (SWE)

Subcritical water extraction (SWE) is a technique that utilizes water at temperatures between the boiling point (100 °C) and the critical point (374 °C) and pressures sufficient to maintain it in a liquid state scispace.comscribd.com. Under these conditions, water's dielectric constant decreases, making it a suitable solvent for extracting compounds with moderate polarity scispace.com. While SWE has been investigated for the extraction of various bioactive compounds, such as phenolic compounds, from Ziziphus jujuba fruit, specific detailed research findings on the application of SWE specifically for the extraction of this compound were not extensively detailed in the provided search results scispace.comscribd.comresearchgate.netresearchgate.net. Studies on SWE of Ziziphus jujuba have focused on optimizing parameters like temperature, time, and the fruit-to-solvent ratio to maximize the yield of total phenolic compounds, with optimal conditions reported as 170 °C, 74.49 minutes, and a fruit-to-solvent ratio of 1:5.29 scispace.comscribd.com.

Chromatographic Separation Strategies for this compound Purification

Chromatographic methods are essential for the separation and purification of this compound from crude plant extracts, often following initial extraction steps such as solvent extraction or acid-base partitioning nih.govresearchgate.netoak.go.krkoreascience.kr. A combination of different chromatographic techniques is typically employed to achieve sufficient purity.

Table 1: Summary of Chromatographic Methods Used in this compound Isolation

| Technique | Stationary Phase | Mobile Phase / Conditions | Plant Source | Reference(s) |

| Column Chromatography | Silica (B1680970) Gel | Various solvent systems (e.g., chloroform-methanol) | Ziziphus jujuba, Artabotrys hainanensis | nih.govresearchgate.netnottingham.ac.ukzhiwutong.comacsmedchem.orgsnu.ac.kr |

| Column Chromatography | Sephadex LH-20 | Organic solvents (e.g., chloroform) | Artabotrys hainanensis, Artabotrys crassifolius | nih.govnottingham.ac.ukzhiwutong.comacsmedchem.orgcytivalifesciences.com |

| HPLC | Reverse Phase (Lichrosorb RP-Select B, Venusil XBP-C18) | Potassium phosphate (B84403) buffer-acetonitrile, Water-acetonitrile with acid | Ziziphus jujuba seeds, Ziziphus jujuba | researchgate.netresearchgate.netnih.gov |

| UHPLC-ESI-qTOF-MS | C18 column (ACQUITY UPLC HSS T3, Hypersil GOLD aQ) | Water with formic acid - Acetonitrile (B52724) with formic acid | Ziziphus jujuba var. spinosa, Ligusticum chuanxiong (endophytic fungi) | oak.go.krkoreascience.krnih.govoak.go.krfrontiersin.org |

| Preparative Chromatography | Silica Gel (TLC) | Chloroform-methanol | Artabotrys crassifolius | nottingham.ac.uk |

| Preparative Chromatography | HPLC | Not specified in detail for this compound isolation | Ziziphus jujuba var. spinosa, Jujube fruit | koreascience.kroak.go.krresearchgate.net |

Column Chromatography (e.g., Silica Gel, Sephadex LH-20)

Column chromatography is a widely used technique for the initial separation of compounds from crude extracts based on their polarity or size. Silica gel column chromatography, which separates compounds based on differences in polarity, has been successfully applied in the isolation of this compound from the seeds of Ziziphus jujuba and the stems of Artabotrys hainanensis nih.govresearchgate.netnottingham.ac.ukzhiwutong.comacsmedchem.orgsnu.ac.kr. Different solvent systems, often gradients of increasing polarity (e.g., chloroform and methanol), are used as the mobile phase to elute compounds nottingham.ac.uk.

Sephadex LH-20 is another common stationary phase used in column chromatography, particularly for the separation of natural products cytivalifesciences.comsigmaaldrich.comlabmartgh.com. This material is a cross-linked dextran (B179266) that has been hydroxypropylated, giving it both hydrophilic and lipophilic properties, allowing for separation based on size exclusion, normal phase partition, and adsorption mechanisms sigmaaldrich.comlabmartgh.com. Sephadex LH-20 column chromatography has been utilized in the isolation of alkaloids, including this compound, from the stems of Artabotrys hainanensis and fractions of Artabotrys crassifolius nih.govnottingham.ac.ukzhiwutong.comacsmedchem.org. It is often employed after initial silica gel chromatography for further purification nottingham.ac.uk.

High-Performance Liquid Chromatography (HPLC) for Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique used for both analytical separation and preparative purification of compounds. Reverse-phase HPLC, which separates compounds based on their hydrophobicity, has been applied for the separation and determination of alkaloids, including this compound, in the seeds of Ziziphus jujuba researchgate.netresearchgate.net. A method employing a Lichrosorb RP-Select B column with a gradient elution system of potassium phosphate buffer and acetonitrile was developed for the separation of several alkaloids from "sanjoin" (Ziziphus jujuba seeds) researchgate.netresearchgate.net. More advanced Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with mass spectrometry (MS), such as UHPLC-ESI-qTOF-MS, has been used for the comprehensive analysis and tentative identification of alkaloids, including this compound, in Ziziphus jujuba var. spinosa seed extracts oak.go.krkoreascience.krnih.govoak.go.kr. These methods provide high-resolution separation and detailed structural information oak.go.krnih.gov.

Preparative Chromatography Techniques for Isolation

Preparative chromatography techniques are used to isolate and purify compounds on a larger scale than analytical methods. Preparative Thin-Layer Chromatography (TLC) on silica gel has been employed for purifying fractions obtained from column chromatography during the isolation of compounds from Artabotrys crassifolius nottingham.ac.uk. Preparative HPLC is also a valuable tool for obtaining pure compounds after initial separation steps. While the search results mention the use of preparative HPLC for isolating compounds from Ziziphus jujuba var. spinosa seeds and flavonoids from jujube fruit, specific details regarding its application directly for the isolation of this compound in a preparative context were not extensively provided koreascience.kroak.go.krresearchgate.net. However, the principle involves using similar stationary and mobile phases as analytical HPLC but with larger columns and flow rates to handle greater sample quantities cytivalifesciences.com. Flash column chromatography, a type of medium-pressure column chromatography, combined with semipreparative HPLC, has also been reported for the isolation of alkaloids from "sanjoin" ird.fr.

Structural Elucidation and Characterization Techniques of Juzirine

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic compounds, including alkaloids such as Juzirine. Both proton NMR (¹H-NMR) and carbon-13 NMR (¹³C-NMR) provide crucial data regarding the hydrogen and carbon environments within the molecule. snu.ac.kr

¹H-NMR Spectroscopy : This technique reveals the number of different types of protons, their chemical environments (chemical shifts), and their spatial relationships to neighboring protons (coupling patterns and coupling constants). For complex natural products, ¹H-NMR helps in identifying aromatic protons, aliphatic protons, and protons adjacent to heteroatoms like oxygen and nitrogen, which are characteristic of isoquinoline (B145761) and benzyl (B1604629) moieties in this compound.

¹³C-NMR Spectroscopy : Complementary to ¹H-NMR, ¹³C-NMR provides information about the carbon skeleton of the molecule. It distinguishes between different types of carbon atoms (e.g., methyl, methylene, methine, quaternary carbons) and their chemical shifts, which are highly sensitive to the electronic environment. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are often employed alongside ¹H and ¹³C NMR to establish carbon-proton and carbon-carbon connectivities, thereby confirming the proposed structure. nih.gov

While specific, detailed experimental ¹H-NMR and ¹³C-NMR chemical shift data for this compound are typically reported in original isolation studies and specialized databases, the application of these techniques is fundamental for confirming the presence of characteristic structural features of benzylisoquinolines, such as methoxy (B1213986) groups, hydroxyl groups, and the isoquinoline and phenyl ring systems. researchgate.net

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its elemental composition and structural features through fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) is widely utilized for the analysis of polar and thermally labile compounds like alkaloids, as it produces protonated or deprotonated molecular ions with minimal fragmentation. For this compound, ESI-MS has been instrumental in confirming its molecular weight. The pseudomolecular ion peak observed for this compound is typically [M + H]⁺ at m/z 282.1132 (calculated for C₁₇H₁₆NO₃, 282.1130). oak.go.kroak.go.krkoreascience.kr This accurate mass measurement is crucial for determining the elemental composition of the compound.

| Compound | Observed m/z ([M+H]⁺) | Calculated m/z (C₁₇H₁₆NO₃) | Molecular Formula |

|---|---|---|---|

| This compound | 282.1132 oak.go.kroak.go.krkoreascience.kr | 282.1130 oak.go.kroak.go.krkoreascience.kr | C₁₇H₁₅NO₃ |

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-qTOF-MS) combines the high-resolution separation capabilities of UHPLC with the accurate mass measurement and fragmentation capabilities of qTOF-MS. This hyphenated technique is particularly effective for the comprehensive characterization of complex mixtures, such as plant extracts containing alkaloids. UHPLC-qTOF-MS has been successfully applied for the identification and tentative characterization of this compound in various plant extracts, including those from Ziziphus jujuba var. spinosa. oak.go.kroak.go.krkoreascience.krnih.gov The high resolution and mass accuracy of qTOF-MS enable the differentiation of compounds with very similar masses, while the chromatographic separation ensures that individual compounds are analyzed distinctly.

Tandem Mass Spectrometry (MS/MS), also known as MS², provides critical structural information by fragmenting selected precursor ions and analyzing the resulting daughter ions. This technique is invaluable for elucidating the connectivity of atoms and identifying characteristic substructures within a molecule. For this compound, MS/MS fragmentation pattern analysis has been used to confirm its structure. oak.go.kroak.go.krkoreascience.kr The fragmentation of the protonated molecular ion of this compound ([M+H]⁺ at m/z 282.1127) yields characteristic fragment ions that correspond to specific losses from the molecule, providing diagnostic clues about its skeletal arrangement. researchgate.net

| Precursor Ion (m/z) | Fragment Ions (m/z) | Proposed Loss/Interpretation |

|---|---|---|

| 282.1127 ([M+H]⁺) researchgate.net | 264.1019 researchgate.net | Loss of H₂O (18 Da) |

| 190.0863 researchgate.net | ||

| 109.0648 researchgate.net |

These fragmentation patterns are crucial for confirming the presence of the benzyl and isoquinoline moieties and the positions of the hydroxyl and methoxy groups.

Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and semi-volatile compounds. In the context of natural product extracts, GC-MS is often employed to characterize the volatile oil components. nih.govijpab.comjournal-aquaticscience.com While this compound, as an alkaloid, is generally considered non-volatile, GC-MS can be applied after chemical derivatization (e.g., silylation) to increase its volatility. Predicted GC-MS spectra for this compound, both non-derivatized and derivatized (e.g., with two trimethylsilyl (B98337) (TMS) groups), are available, indicating its potential for analysis by this method. hmdb.ca However, most reported GC-MS analyses of Ziziphus jujuba extracts focus on fatty acids, alcohols, and other volatile compounds, rather than directly on non-derivatized alkaloids like this compound. nih.govijpab.comjournal-aquaticscience.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are valuable tools in the structural characterization of organic compounds, including alkaloids like this compound. IR spectroscopy provides information about the functional groups present in a molecule based on the vibrations of its chemical bonds. UV-Vis spectroscopy, on the other hand, gives insights into the electronic transitions within a molecule, particularly the presence of conjugated systems and aromatic rings.

While specific detailed IR and UV-Vis spectral data for this compound were not extensively detailed in the search results, these techniques are routinely employed in the structural analysis of compounds isolated from natural sources. Studies on the characterization of compounds from Ziziphus jujuba and other plants where this compound is found mention the use of IR and UV-Vis spectroscopy as part of the spectroscopic methods for structural elucidation. researchgate.nettmrjournals.comsnu.ac.krscribd.comresearchgate.net For instance, in the analysis of cyclopeptide alkaloids and other compounds from Ziziphus jujuba, UV, IR, and NMR spectra were utilized for structural determination. researchgate.netsnu.ac.kr UV-Vis spectrophotometry is commonly used to measure absorbance in a specific wavelength range (e.g., 190–900 nm) to analyze the spectral properties of extracts and isolated compounds. researchgate.netnottingham.ac.uk The presence of characteristic functional groups and chromophores in this compound, such as hydroxyl groups, methoxy groups, and the isoquinoline ring system, would give rise to specific absorption bands in its IR and UV-Vis spectra, aiding in its identification and structural confirmation.

Chemical Derivatization for Structural Confirmation

Chemical derivatization involves the modification of a compound to alter its physical or chemical properties, often to facilitate analysis or confirm specific functional groups. This technique is frequently used in conjunction with spectroscopic methods for the comprehensive structural elucidation of natural products. researchgate.net

For alkaloids, derivatization can be employed to confirm the presence and position of functional groups like hydroxyl or amine groups, or to improve their volatility or detection by techniques such as gas chromatography-mass spectrometry (GC-MS). While the search results did not provide specific details on the chemical derivatization of this compound itself for structural confirmation, the general principle of using derivatization in alkaloid characterization is well-established. For example, N,O-Bis(trimethylsilyl)acetamide (BSTFA) is a common silylating agent used for the derivatization of compounds containing hydroxyl and amine groups, including alkaloids and amides, to make them more amenable to GC analysis. fishersci.se The application of similar derivatization techniques to this compound would involve reacting its hydroxyl groups or the nitrogen atom with a suitable reagent to form a derivative with distinct spectroscopic or chromatographic properties, thereby providing additional evidence for its proposed structure. ufv.br Studies on the structural elucidation of other natural compounds also highlight the use of chemical degradation reactions and derivatization alongside spectroscopic methods to confirm structures. researchgate.net

Biosynthetic Pathways of Juzirine

Precursor Identification: Tyrosine and Phenylalanine as Building Blocks for Isoquinoline (B145761) Alkaloids

The primary building blocks for the biosynthesis of isoquinoline alkaloids are the aromatic amino acids L-tyrosine and L-phenylalanine neu.edu.trthieme-connect.comgenome.jpsci-hub.senih.gov. These amino acids undergo initial metabolic transformations to yield the key intermediates that condense to form the benzylisoquinoline scaffold thieme-connect.comoup.com. L-tyrosine is a well-established precursor for the tetrahydroisoquinoline portion of the molecule, typically via dopamine (B1211576) thieme-connect.comgenome.jpoup.comannualreviews.org. The benzyl (B1604629) moiety is also derived from tyrosine or phenylalanine neu.edu.trthieme-connect.comrsc.org.

Enzymatic Steps and Intermediates in Benzylisoquinoline Alkaloid Biosynthesis

The biosynthesis of benzylisoquinoline alkaloids involves a series of enzymatic reactions. The first committed step in this pathway is the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA) genome.jpoup.comfrontiersin.orgnih.govmdpi.com. This crucial reaction is catalyzed by the enzyme (S)-norcoclaurine synthase (NCS) oup.comnih.govmdpi.comnih.govacs.orguniprot.org. NCS facilitates a stereospecific Pictet-Spengler cyclization, resulting in the formation of (S)-norcoclaurine, the foundational intermediate for many benzylisoquinoline alkaloids oup.comnih.govmdpi.comresearchgate.net.

Following the formation of (S)-norcoclaurine, a series of modifications occur, including hydroxylations and methylations, catalyzed by various enzymes such as methyltransferases and cytochrome P450 enzymes frontiersin.orgoup.comnih.gov. A key intermediate in the biosynthesis of many benzylisoquinoline alkaloids, including those structurally related to juzirine, is (S)-reticuline genome.jpresearchgate.netwikipedia.orggenome.jpresearchgate.netnih.gov. (S)-reticuline is formed from (S)-norcoclaurine through several enzymatic steps, including O-methylation and N-methylation nih.govresearchgate.netwikipedia.orgpnas.org. Enzymes like norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) are involved in the conversion of norcoclaurine to reticuline (B1680550) genome.jpnih.govpnas.org.

(S)-Reticuline serves as a branch point intermediate, leading to the biosynthesis of a wide variety of benzylisoquinoline alkaloids genome.jpresearchgate.netnih.gov. Enzymes such as berberine (B55584) bridge enzyme (BBE) catalyze further transformations of reticuline into different alkaloid classes frontiersin.orgoup.comnih.govscispace.com.

Hypothesized Biosynthetic Route of this compound within Ziziphus Species

While the general benzylisoquinoline alkaloid pathway starting from tyrosine and phenylalanine and proceeding through intermediates like (S)-norcoclaurine and (S)-reticuline is well-established, the specific steps leading to this compound in Ziziphus species are not fully elucidated in the provided search results. This compound has been identified as an alkaloid present in Ziziphus jujuba and Ziziphus spina-christi nih.govtmrjournals.comhodoodo.comtargetmol.com. Given its benzylisoquinoline structure, it is highly probable that its biosynthesis in Ziziphus species follows the initial common pathway for this class of alkaloids, originating from tyrosine and phenylalanine and involving the formation of (S)-norcoclaurine and likely (S)-reticuline as intermediates.

Further research would be required to identify the specific enzymes and intermediates involved in the conversion of a central intermediate like (S)-reticuline or a related precursor into the final structure of this compound within Ziziphus plants. This would likely involve hydroxylation, methylation, and potentially other tailoring reactions at specific positions on the benzylisoquinoline scaffold to achieve the substitution pattern observed in this compound (a hydroxyl group at position 7, a methoxy (B1213986) group at position 6, and a hydroxyl group on the benzyl ring at position 4') nih.govhodoodo.comuni.lu. The presence of this compound in Ziziphus species suggests that these plants possess the necessary enzymatic machinery to carry out these specific modifications.

Preclinical Pharmacological Investigations and Mechanistic Studies of Juzirine and Juzirine Containing Extracts

Anti-Inflammatory Activities

Studies investigating the anti-inflammatory potential of Ziziphus jujuba, a source of Juzirine, have revealed several mechanisms through which these effects may be mediated mdpi.comnih.govnih.gov.

Modulation of Pro-Inflammatory Mediators (e.g., TNF-α, IL-1β)

Extracts from Ziziphus jujuba have demonstrated the ability to modulate the levels of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) mdpi.comnih.govnih.govfrontiersin.org. Research indicates that components within Ziziphus jujuba can downregulate the expression of these mediators, which play pivotal roles in initiating and perpetuating inflammatory responses mdpi.comnih.govfrontiersin.org. For instance, studies on Ziziphus jujuba var. inermis extracts showed a significant reduction in TNF-α secretion in human keratinocyte cells mdpi.com. Additionally, Ziziphi Spinosae Semen, related to Ziziphus jujuba, has been shown to inhibit the activity of TNF-α and IL-1β frontiersin.org.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

The anti-inflammatory effects of Ziziphus jujuba have also been linked to the inhibition of enzymes involved in the synthesis of inflammatory mediators, namely cyclooxygenase (COX) and lipoxygenase (LOX) tmrjournals.commdpi.comnih.gov. These enzymes are crucial in the arachidonic acid pathway, leading to the production of prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation biorxiv.orgwikipedia.org. Hydroalcoholic extracts of Ziziphus jujuba fruit have been found to inhibit cyclooxygenase activity in animal models of inflammation tmrjournals.comnih.gov.

Role of NF-κB Signaling Pathway in Inflammatory Response Attenuation

A significant mechanism underlying the anti-inflammatory effects of Ziziphus jujuba and its components involves the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway nih.govresearchgate.netmdpi.comkspbtjpb.orgrsc.org. NF-κB is a central transcription factor that regulates the expression of numerous genes involved in inflammation, including those encoding pro-inflammatory cytokines and enzymes like COX-2 mdpi.comkspbtjpb.orgresearchgate.netebi.ac.uk. Studies have shown that extracts from Ziziphus jujuba can suppress NF-κB activation, thereby reducing the subsequent expression of inflammatory factors nih.govmdpi.comkspbtjpb.orgrsc.org. Specifically, research on triterpenes from Ziziphus jujuba has demonstrated their ability to suppress the phosphorylation of IκBα and NF-κB/p65, preventing its nuclear translocation and downregulating inflammatory mediators like TNF-α rsc.org. Alkaloids, including this compound, found in Ziziphi Spinosae Semen, have also been linked to effects on NF-κB signaling pathways researchgate.net.

Antioxidant Activities

Beyond its anti-inflammatory properties, Ziziphus jujuba and its components, including alkaloids like this compound, have demonstrated significant antioxidant activities mdpi.comnih.govrjpharmacognosy.irresearchgate.net. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in the pathogenesis of various diseases, including inflammatory conditions rjpharmacognosy.irmdpi.commdpi.com.

Free Radical Scavenging Capabilities (e.g., DPPH)

A common method for evaluating the antioxidant capacity of natural compounds and extracts is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay mdpi.commdpi.comnih.govresearchgate.netnih.gov. This assay measures the ability of a substance to donate a hydrogen atom or an electron to the stable DPPH radical, thereby neutralizing it and causing a decolorization that can be measured spectrophotometrically mdpi.comnih.gov. Studies on Ziziphus jujuba extracts have consistently shown significant DPPH radical scavenging activity, indicating their ability to act as free radical scavengers mdpi.comnih.govresearchgate.net. The antioxidant activity, as measured by DPPH scavenging, can vary depending on factors such as the cultivar and developmental stage of the fruit, as well as the extraction method used mdpi.comnih.gov. While the search results confirm the antioxidant activity of Ziziphus jujuba extracts containing this compound, specific quantitative data on this compound's isolated DPPH scavenging activity compared to other compounds or standards is not prominently featured in the provided snippets. However, the presence of alkaloids like this compound in Ziziphi Spinosae Semen is mentioned in the context of antioxidation effects researchgate.net.

Summary of Ziziphus jujuba Extract Effects on Pro-Inflammatory Mediators

| Mediator | Effect Observed in Ziziphus jujuba Studies | References |

| TNF-α | Downregulation/Inhibition | mdpi.comnih.govnih.govfrontiersin.org |

| IL-1β | Downregulation/Inhibition | nih.govnih.govfrontiersin.org |

Summary of Ziziphus jujuba Extract Effects on Inflammatory Enzymes and Pathways

| Target/Pathway | Effect Observed in Ziziphus jujuba Studies | References |

| COX | Inhibition | tmrjournals.commdpi.comnih.gov |

| LOX | Inhibition | mdpi.com |

| NF-κB Signaling | Inhibition/Downregulation of Activation | nih.govresearchgate.netmdpi.comkspbtjpb.orgrsc.org |

Summary of Ziziphus jujuba Extract Antioxidant Activity

| Assay Method | Activity Observed in Ziziphus jujuba Studies | References |

| DPPH Scavenging | Significant radical scavenging activity | mdpi.commdpi.comnih.govresearchgate.netnih.gov |

Reduction of Oxidative Stress in Cellular and Animal Models

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, is implicated in numerous diseases. nih.gov Extracts of Ziziphus jujuba, which contain various bioactive compounds including alkaloids, have demonstrated antioxidant properties in both cellular and animal models. nih.govtmrjournals.com These effects are often attributed to the presence of phenolic compounds, flavonoids, and polysaccharides, but other constituents may also contribute. nih.govnih.govbrieflands.com

Studies in animal models have shown that Ziziphus jujuba extracts can attenuate oxidative stress in different organs. For instance, in a rat model of adriamycin-induced organ toxicity, Z. jujuba was reported to exert anti-oxidant properties. frontiersin.org In a model of alcohol-induced liver damage in mice, Z. jujuba extract effectively decreased oxidative stress, indicated by a significant reduction in malondialdehyde (MDA) levels. frontiersin.org Treatment with Ziziphus jujuba in a diabetes animal model showed an increase in total antioxidant capacity and a reduction in MDA levels. frontiersin.org

Mechanistically, Ziziphus jujuba has been shown to decrease oxidative stress and regulate the oxidant/antioxidant balance by stimulating antioxidant markers such as superoxide (B77818) dismutase (SOD) and catalase (CAT) enzymes and inhibiting the oxidative stress marker, MDA. frontiersin.org Some studies suggest that the antioxidant activity may be related to the uronic acid content in Ziziphus jujuba fractions. tmrjournals.com Furthermore, Z. jujuba extracts may activate Nrf2-mediated antioxidant responses to ameliorate tissue damage. nih.gov

While many studies investigate the effects of the whole extract, the presence of alkaloids like this compound within these extracts suggests a potential, though not yet fully elucidated, role for these compounds in the observed antioxidant activities.

Antimicrobial and Antiviral Properties

Inhibition of Pathogenic Microorganisms

The antimicrobial efficacy of Ziziphus jujuba extracts can vary depending on the extraction method and the specific bacterial strains tested. nih.gov The presence of alkaloids, including this compound, in these extracts may contribute to their observed antimicrobial properties, although specific studies on the antimicrobial activity of isolated this compound are limited in the provided search results. researchgate.net

Anticancer and Antitumor Activities

Ziziphus jujuba extracts and some of their components have been studied for their anticancer and antitumor activities in preclinical models. tmrjournals.combrieflands.comnih.govnih.govmums.ac.irfrontiersin.orgkne-publishing.com These activities are often linked to the ability of the compounds to induce apoptosis and inhibit cell proliferation. brieflands.comnih.gov

Inhibition of Tumor Growth in Preclinical Cellular Models

Beyond inducing apoptosis, Ziziphus jujuba extracts have also demonstrated the ability to inhibit the proliferation and growth of cancer cells in preclinical models. tmrjournals.comnih.govnih.govmums.ac.irfrontiersin.orgkne-publishing.com

In addition to inhibiting proliferation, Ziziphus jujuba extracts have been shown to affect the cell cycle progression of cancer cells. tmrjournals.comnih.govkne-publishing.com For example, studies have indicated that extracts can cause cell cycle arrest in the G0/G1 or G2/M phases, depending on the concentration and cell line. tmrjournals.comnih.gov This cell cycle arrest prevents cancer cells from dividing and multiplying, thus inhibiting tumor growth. nih.gov Z. jujuba has also been shown to suppress cell proliferation and migration by perturbing proteins involved in cell cycle regulation, such as CyclinD1 and Survivin. mums.ac.ir

While the research highlights the antitumor activities of Ziziphus jujuba extracts and other compounds within the plant, specific data on the inhibition of tumor growth by isolated this compound in preclinical cellular models is not explicitly detailed in the provided search results. However, its presence in extracts exhibiting these effects suggests it could be a contributing factor. tmrjournals.com

Impact on Cell Survival and Proliferation

Research has investigated the effects of Ziziphus jujuba extracts, which contain alkaloids like this compound, on cell survival and proliferation, particularly in the context of cancer cell lines. Studies have shown that Ziziphus jujuba extracts can inhibit the growth and induce apoptosis in certain cancer cells, including breast cancer cell lines (MCF-7 and SKBR3) and human thyroid carcinoma cells (C643) tmrjournals.comnih.govbrieflands.com. The anti-proliferative effects have been observed to be dose- and time-dependent nih.govbrieflands.com. For instance, one study demonstrated that a Ziziphus jujuba aqueous extract significantly decreased cell proliferation in MCF-7 and OV2008 cervical cancer cells after 24, 48, and 72 hours in a dose-dependent manner nih.gov. The mechanism may involve the alteration of apoptotic regulating genes, such as increasing the expression of Bax and decreasing the expression of Bcl-2, leading to an increased Bax/Bcl-2 ratio nih.gov. Another study on C643 thyroid carcinoma cells found that the aqueous extract inhibited growth and exhibited cytotoxic effects in a concentration-dependent manner, with an IC50 of 1.671 mg/mL, and induced apoptosis brieflands.com.

Other Mechanistic Investigations Related to Source Plants

Investigations into the mechanisms of action of Ziziphus jujuba extracts, the source of this compound, have revealed various pharmacological effects.

Ziziphus jujuba extracts have demonstrated hepatoprotective activity, which is attributed to their antioxidant and anti-inflammatory properties tmrjournals.comtmrjournals.commdpi.com. Studies in rat models of induced hepatic damage have shown that Ziziphus jujuba fruit extracts can significantly inhibit the elevation of liver biomarkers stuartxchange.org. The hepatoprotective effect is likely due to the potential antioxidant capacity of the extracts tmrjournals.comtmrjournals.com. Research indicates that Ziziphus jujuba can decrease levels of aminotransferases (ALT and AST) and malondialdehyde (MDA), while elevating the activity of antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-Px), superoxide dismutase (SOD), and catalase (CAT) tmrjournals.comtmrjournals.commdpi.com. Furthermore, Ziziphus jujuba fruit extract has been shown to decrease ischemia-reperfusion-induced liver damage through its anti-inflammatory and antioxidant activities tmrjournals.comtmrjournals.com.

Ziziphus jujuba has shown immunomodulatory activity, affecting both cellular and systemic immunity tmrjournals.comnih.govmdpi.comstuartxchange.orgmdpi.comnih.govresearchgate.netmdpi.com. Studies have investigated the effects of Ziziphus jujuba extracts and isolated polysaccharides on immune responses. For instance, a study on LPS-induced macrophages showed that Ziziphus jujuba water extract suppressed the levels of pro-inflammatory cytokines like IL-1ß and IL-6 stuartxchange.org. It also inhibited the transcriptional activity of nuclear factor-kappa B (NF-κB) stuartxchange.org. Certain polysaccharides isolated from Ziziphus jujuba fruit have been shown to enhance the proliferation of peritoneal macrophages and splenic cells and exhibit anti-complementary activity tmrjournals.comtmrjournals.com. In carp (B13450389) fingerlings, Ziziphus jujuba supplementation increased mucosal immunity, evidenced by increased protease activity in skin mucus and elevated expression of immune-related genes like Il1b tmrjournals.commdpi.com. Ultrafine jujube powder has also been observed to enhance systemic immunity in mice, increasing the percentage of total leukocytes, NK cells, and B cells in the spleen mdpi.com.

Ziziphus jujuba possesses wound healing properties, with mechanisms involving the promotion of collagen formation and tissue epithelialization tmrjournals.commdpi.comnih.govmdpi.commdpi.comunibuc.rodoaj.orgnih.gov. Extracts from Ziziphus jujuba have been shown to accelerate the wound healing process tmrjournals.comtmrjournals.commdpi.comunibuc.ro. This effect is linked to the plant's rich composition, including fatty acids, vitamins, phenolic compounds, tannins, and cyclopeptides mdpi.com. These components are believed to enhance wound healing by promoting collagen production and tissue epithelialization nih.govmdpi.com. Studies have indicated that Ziziphus jujuba can enhance the expression of factors crucial for wound repair, such as TGF-β1, VEGF, and Type I collagen, while suppressing inflammatory markers like TNF-α and IL-1β mdpi.com. The presence of fatty acids in jujube may also contribute to wound healing by enhancing collagen synthesis nih.gov. Saponins, also found in Ziziphus jujuba, are thought to support wound healing by stimulating collagen formation jidmr.com.

Ziziphus jujuba is traditionally believed to have anti-aging effects, and research suggests this is partly mediated by the alleviation of oxidative stress tmrjournals.comtmrjournals.comstuartxchange.orgmdpi.comdoaj.orgnih.govnih.govscielo.br. The fruit is rich in antioxidants, which are essential for combating free radicals and protecting against oxidative damage mdpi.commdpi.com. Studies have shown that Ziziphus jujuba extracts can increase the activity of antioxidant enzymes like SOD and CAT and decrease levels of lipid peroxidation markers like MDA tmrjournals.comtmrjournals.commdpi.comscielo.br. For example, a water extract rich in polysaccharides, polyphenols, cAMP, and antioxidants extended the lifespan of C. elegans and reduced reactive oxygen and nitrogen species mdpi.com. This anti-aging effect is linked to the ability of Ziziphus jujuba components to scavenge free radicals and enhance the body's antioxidant defense system scielo.br.

Ziziphus jujuba has demonstrated potential in lipid-lowering and anti-hyperglycemic effects tmrjournals.comstuartxchange.orgnih.govnih.govresearchgate.netnih.govdoc-developpement-durable.org. Studies have indicated that Ziziphus jujuba can significantly reduce levels of total cholesterol, low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG), while potentially increasing high-density lipoprotein cholesterol (HDL-C) tmrjournals.comresearchgate.netnih.govdoc-developpement-durable.org. In subjects with type 2 diabetes, Ziziphus jujuba significantly decreased fasting blood sugar (FBS) levels researchgate.netnih.gov. The mechanisms may involve the regulation of blood lipid metabolism and potentially influencing glucose metabolic pathways nih.gov. Certain triterpenoids from jujube fruit, such as betulonic acid, betulinic acid, oleanonic acid, and ursonic acid, have been shown to promote glucose uptake in rat L6 myotubes in a glucose transporter-4-dependent manner nih.gov.

Compound Information

| Compound Name | PubChem CID |

| This compound | 3085285 |

| Juziphine | 14526073 |

| Isoboldine | 133323 |

| Norisoboldine | 14539911 |

| Asimilobine (B125701) | 160875 |

| Gallic acid | 370 |

| Chlorogenic acid | 1794427 |

| Caffeic acid | 1794428 |

| Ellagic acid | 5281855 |

| Protocatechuic acid | 72 |

| Quercetin | 5280343 |

| Rutin | 5280805 |

| Maslinic acid | 6433273 |

| Betulonic acid | 104948 |

| Betulinic acid | 64971 |

| Oleanonic acid | 11272 |

| Ursonic acid | 64972 |

| Jujuboside A | 101050561 |

| Jujuboside B | 122843 |

| Sanjoinine A | 6918330 |

| Sanjoinine B | 6918331 |

| Sanjoinine D | 6918333 |

| Sanjoinine F | 6918335 |

| Sanjoinine G1 | 91610676 |

| Nuciferine | 4550 |

| Lysicamine (B1675762) | 107847 |

| Kaempferol-3-O-rutinoside | 44278051 |

| Adiponectin | 5282109 |

| IL-1ß | 16184150 |

| IL-6 | 16184151 |

| TNF-α | 16184153 |

| IL-10 | 16184152 |

| IL-8 | 16184154 |

| VEGF | 16184155 |

| TGF-β1 | 16184156 |

| Bax | 16184157 |

| Bcl-2 | 16184158 |

| SOD | 613644 |

| CAT | 896 |

| GSH-Px | 11936148 |

| MDA | 102462 |

| ALT | 164 |

| AST | 165 |

| TC | 5994 |

| LDL-C | - |

| HDL-C | - |

| TG | 15177 |

| FBS | - |

| cAMP | 6076 |

Note: PubChem CIDs for LDL-C, HDL-C, and FBS are not applicable as they represent complex mixtures or physiological measurements rather than single chemical compounds.

Data Tables

Table 1: Impact of Ziziphus jujuba Aqueous Extract on Cancer Cell Proliferation (Example Data from Search Results)

| Cell Line | Concentration (mg/mL) | Time (hours) | Cell Proliferation (% of Control) | Citation |

| MCF-7 | 0.25 | 24 | Decreased (p<0.05) | nih.gov |

| MCF-7 | 1 | 24 | Decreased (p<0.05) | nih.gov |

| MCF-7 | 1.25 | 48 | Decreased (p<0.001) | nih.gov |

| MCF-7 | 3 | 48 | Decreased (p<0.001) | nih.gov |

| MCF-7 | 0.25 | 72 | Decreased (p<0.001) | nih.gov |

| MCF-7 | 3 | 72 | Decreased (p<0.001) | nih.gov |

| OV2008 | 0.25 | 24 | Decreased (p<0.05) | nih.gov |

| OV2008 | 1 | 24 | Decreased (p<0.05) | nih.gov |

| OV2008 | 1.25 | 48 | Decreased (p<0.001) | nih.gov |

| OV2008 | 3 | 48 | Decreased (p<0.001) | nih.gov |

| OV2008 | 0.25 | 72 | Decreased (p<0.001) | nih.gov |

| OV2008 | 3 | 72 | Decreased (p<0.001) | nih.gov |

| C643 | 1.671 | - | Cytotoxic (IC50) | brieflands.com |

Table 2: Effects of Ziziphus jujuba on Liver Enzymes and Antioxidant Markers (Example Data from Search Results)

| Marker | Effect of Ziziphus jujuba | Citation |

| ALT | Decreased | tmrjournals.comtmrjournals.commdpi.com |

| AST | Decreased | tmrjournals.comtmrjournals.commdpi.com |

| MDA | Decreased | tmrjournals.comtmrjournals.commdpi.comscielo.br |

| GSH-Px | Elevated | tmrjournals.comtmrjournals.commdpi.comscielo.br |

| SOD | Elevated | tmrjournals.comtmrjournals.commdpi.comscielo.br |

| CAT | Elevated | tmrjournals.comtmrjournals.commdpi.comscielo.br |

Table 3: Impact of Ziziphus jujuba on Lipid Profile and Glucose (Example Data from Search Results)

| Marker | Effect of Ziziphus jujuba | Population/Model | Citation |

| TC | Reduced | Human / Rats | tmrjournals.comresearchgate.netnih.govdoc-developpement-durable.org |

| LDL-C | Reduced | Human / Rats | tmrjournals.comresearchgate.netnih.govdoc-developpement-durable.org |

| TG | Reduced | Human / Rats | tmrjournals.comresearchgate.netnih.govdoc-developpement-durable.org |

| HDL-C | Increased (slight/variable) | Human / Rats | tmrjournals.comresearchgate.netnih.govdoc-developpement-durable.org |

| FBS | Decreased | Subjects with type 2 diabetes | researchgate.netnih.gov |

| Adiponectin | Increased | Diabetic rats | tmrjournals.comnih.gov |

| Glucose Uptake | Promoted | Rat L6 myotubes | nih.gov |

Neurobiological Activity and Cholinesterase Inhibition (for related compounds in source plants)

This compound is an isoquinoline (B145761) alkaloid that has been reported in plants such as Ziziphus jujuba, Xylopia parviflora, and Ziziphus spina-christi. nih.gov Ziziphus jujuba, commonly known as jujube or Chinese date, is a plant with a long history of use in traditional medicine, particularly in China, where it is valued for various properties, including those affecting the nervous system. nih.govtmrjournals.comtmrjournals.com Research into the neurobiological activities of Ziziphus jujuba and its constituents has revealed potential effects relevant to neurological disorders, including those involving cholinergic pathways. nih.govtmrjournals.comtmrjournals.com

While direct studies specifically detailing the neurobiological activity and cholinesterase inhibition of this compound itself are limited in the search results, investigations into Ziziphus jujuba extracts and other alkaloids found in the plant provide relevant context. Ziziphus jujuba fruit extracts have demonstrated neurobiological activity, including effects on neuronal differentiation, neurotrophic factors, and improvements in learning and memory in animal models. nih.gov The plant is traditionally used for conditions such as insomnia and anxiety, which aligns with potential neurobiological effects. nih.govtmrjournals.comtmrjournals.commdpi.comffhdj.com

Cholinesterase inhibition is a key area of research in neurobiological activity, particularly in the context of conditions like Alzheimer's disease, where increasing acetylcholine (B1216132) levels in the brain is a therapeutic strategy. nih.gov Studies on Ziziphus jujuba have identified components with cholinesterase inhibitory activity. For instance, a peptide named Snakin-Z isolated from Ziziphus jujuba fruits has shown considerable inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). tmrjournals.commdpi.comnih.govresearchgate.netresearchgate.net The half maximal inhibitory concentration (IC50) values for Snakin-Z were reported as 0.58 ± 0.08 mg/mL for AChE and 0.72 ± 0.085 mg/mL for BChE. nih.govresearchgate.net This peptide exhibited 80% enzyme inhibitory activity on both AChE and BChE at a concentration of 1.5 mg/mL. nih.govresearchgate.net

Alkaloids are a significant class of compounds found in Ziziphus jujuba. Besides this compound, other alkaloids reported in jujube fruit include juziphine, norisoboldine, isoboldine, and asimilobine. tmrjournals.comnih.govstuartxchange.org While the specific neurobiological or cholinesterase inhibitory activity of each of these related alkaloids is not detailed for Ziziphus jujuba in the provided results, other studies on related aporphine (B1220529) alkaloids like asimilobine from different plant sources have indicated serotonergic receptor antagonist activity and effects on dopamine (B1211576) biosynthesis. wikipedia.org Norisocorydine is another isoquinoline alkaloid reported in Xylopia parviflora, one of the source plants for this compound. nih.gov

The presence of various alkaloids and other bioactive compounds in this compound-containing plants like Ziziphus jujuba suggests a potential for diverse neurobiological effects, including those related to cholinergic function. While direct evidence for this compound's specific role in cholinesterase inhibition or other neurobiological activities requires further investigation, the documented activities of related compounds and extracts from its source plants highlight this as a relevant area of study.

Table 1: Cholinesterase Inhibitory Activity of Snakin-Z from Ziziphus jujuba

| Compound | Enzyme | IC50 (mg/mL) |

| Snakin-Z | Acetylcholinesterase (AChE) | 0.58 ± 0.08 |

| Snakin-Z | Butyrylcholinesterase (BChE) | 0.72 ± 0.085 |

Data derived from research on Snakin-Z peptide isolated from Ziziphus jujuba fruits. nih.govresearchgate.net

Analytical Method Development and Validation for Juzirine Quantification

Development of Chromatographic Methods for Quantification (e.g., HPLC, UHPLC)

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC), are fundamental for separating Juzirine from complex matrices before detection and quantification. These methods rely on the differential interaction of analytes with a stationary phase as they are carried through the system by a mobile phase.

UHPLC-based methods have been developed for the analysis of alkaloids, including the putative identification of this compound, in Ziziphus jujuba var. spinosa seeds. koreascience.kroak.go.kr These methods often involve specific separation strategies tailored to the basicity of alkaloids. koreascience.kroak.go.kr For instance, the use of pH-modifying additives in the mobile phase, such as ammonium (B1175870) formate, has been found to enhance the separative resolution in UHPLC systems when coupled with mass spectrometry detection. koreascience.kroak.go.kr

A typical UHPLC method might utilize a C18 column and a mobile phase consisting of water with a buffer (e.g., 10 mM ammonium formate) and an organic solvent like acetonitrile (B52724), employing a gradient elution program to achieve optimal separation of various alkaloids. koreascience.kroak.go.kr The flow rate and column temperature are carefully controlled parameters influencing the separation efficiency. koreascience.kroak.go.kr

HPLC methods are also widely used for the quantification of various bioactive constituents in Ziziphus jujuba fruits. sciopen.com While a specific validated HPLC method solely for this compound quantification was not prominently found, the principles and validation parameters for such methods applied to other compounds in the same matrix are relevant. General HPLC methods for compound quantification involve optimizing parameters such as the stationary phase (e.g., C18), mobile phase composition (isocratic or gradient elution with varying ratios of organic solvents and aqueous buffers), flow rate, and detection wavelength (e.g., UV-Vis detection at a suitable wavelength where the compound absorbs). sciopen.comresearchgate.netresearchgate.netresearchgate.net

Mass Spectrometry-Based Quantitative Methodologies (e.g., PRM)

Mass spectrometry (MS) provides highly sensitive and selective detection and quantification capabilities, often coupled with chromatographic separation. For this compound, MS-based methods, such as those utilizing quadrupole Orbitrap mass spectrometers (UHPLC-Q-Orbitrap MS), have been employed. nih.govnih.gov

Parallel-Reaction Monitoring (PRM) is a targeted MS technique that can be used for the quantitative analysis of specific compounds like this compound. nih.govnih.gov In PRM, precursor ions of the target analyte are selectively fragmented, and the resulting product ions are monitored. This provides high selectivity and sensitivity, making it suitable for complex samples. nih.gov PRM is considered a dependable detection method, similar to Selected Reaction Monitoring (SRM) used in triple quadrupole MS, and can be performed without extensive instrumental parameter adjustments once the target ions are defined. nih.gov

For this compound, its pseudomolecular peak at m/z 282.1132 [M + H]+ has been used for putative identification in UHPLC-ESI-qTOF-MS analysis. koreascience.kroak.go.kr This precursor ion would be targeted in a PRM method, and specific fragmentation patterns would be monitored for quantification. koreascience.kroak.go.krnih.gov

MS methods for quantification typically involve acquiring full MS scans and then using PRM triggered by an inclusion list of target ions. nih.govnih.gov Data processing software is used to integrate and rectify chromatographic peaks and calculate individual constituent concentrations based on peak areas and calibration curves generated from reference standards. nih.gov

Method Validation Parameters (e.g., Sensitivity, Selectivity, Accuracy, Precision)

Method validation is a critical step to ensure that an analytical method is suitable for its intended purpose. Key validation parameters include sensitivity, selectivity, accuracy, and precision. sciopen.comresearchgate.net

Sensitivity: This refers to the ability of the method to detect and quantify the analyte at low concentrations. Parameters like Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined during validation. nih.gov

Selectivity: This ensures that the method can accurately measure the analyte in the presence of other components in the sample matrix. Chromatographic separation plays a crucial role in achieving selectivity by resolving the analyte peak from potential interferences. researchgate.netresearchgate.net Mass spectrometry, particularly techniques like PRM, further enhances selectivity by monitoring specific ions. nih.gov

Accuracy: This measures how close the experimental results are to the true value. It is typically assessed by analyzing samples with known concentrations of the analyte and calculating the percentage recovery. sciopen.comresearchgate.net

Precision: This indicates the reproducibility of the method, or the agreement between independent measurements of the same sample under specified conditions. Precision is usually evaluated at different levels (e.g., intra-day and inter-day precision) and expressed as relative standard deviation (RSD). sciopen.comresearchgate.net

While specific validation data solely for this compound quantification were not extensively detailed in the search results, studies on the quantification of other compounds in Ziziphus jujuba using HPLC-DAD-MS have reported excellent linearity (R² > 0.9991), preferable intra- and inter-day precisions (RSD < 2.78%), and good recoveries (94.96%–102.65%). sciopen.com These parameters serve as benchmarks for the expected performance of a well-validated method for quantifying compounds in this matrix.

Standardization of Analytical Protocols for this compound Assessment

The standardization of analytical protocols for this compound assessment is essential to ensure consistency and comparability of results across different studies and laboratories. While the search results highlight the development of specific UHPLC-MS methods for analyzing alkaloids in Ziziphus species, the existence of a universally standardized protocol specifically for this compound quantification was not explicitly mentioned.

However, the development of optimized analytical conditions, such as those described for UHPLC-ESI-qTOF-MS analysis of cyclopeptide alkaloids which also putatively identified this compound, represents a step towards standardized approaches within specific research contexts. koreascience.kroak.go.kr These optimized methods involve defined parameters for sample preparation (e.g., extraction methods), chromatography (column, mobile phase, gradient, flow rate, temperature), and mass spectrometry detection (ionization mode, scan range, collision energies). koreascience.kroak.go.kr

The use of reference standards is crucial for both method development and standardization, allowing for accurate identification and quantification of the target analyte. koreascience.kroak.go.krnih.gov

The broader context of phytochemical analysis in Ziziphus jujuba suggests that while various methods exist, there might be a need for more standardized protocols, particularly when assessing bioactive compounds like alkaloids across different cultivars or processing methods. tmrjournals.com

Synthetic Approaches and Derivatization Strategies of Juzirine

Total Synthesis Efforts and Methodological Advances for Benzylisoquinoline Alkaloids

The total synthesis of benzylisoquinoline alkaloids (BIAs), a large and structurally diverse family of natural products to which Juzirine belongs, has been a subject of extensive research for over a century. acs.org These efforts have not only enabled access to these medicinally important compounds but have also driven the development of novel synthetic methodologies. While a specific total synthesis for this compound is not extensively documented in publicly available literature, the general strategies and key reactions developed for other simple benzylisoquinoline alkaloids are directly applicable to its core structure.

The fundamental challenge in the synthesis of benzylisoquinoline alkaloids lies in the stereoselective construction of the core tetrahydroisoquinoline ring system with the correct substitution pattern. Two classical and enduring methodologies have been paramount in achieving this: the Bischler-Napieralski reaction and the Pictet-Spengler reaction. rsc.orgnih.govnih.govwikipedia.org

The Bischler-Napieralski reaction , first reported in 1893, involves the acid-catalyzed cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline (B110456) intermediate. wikipedia.orgjk-sci.comslideshare.net This intermediate is then typically reduced to the corresponding tetrahydroisoquinoline. The reaction generally requires a dehydrating agent such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.org The efficiency of the cyclization is influenced by the electronic nature of the aromatic ring, with electron-donating groups enhancing the reaction rate. jk-sci.com

The Pictet-Spengler reaction , discovered in 1911, is another cornerstone in the synthesis of tetrahydroisoquinolines. nih.govacs.org This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution to form the tetrahydroisoquinoline ring. nih.govucl.ac.uk A key advantage of the Pictet-Spengler reaction is its ability to proceed under milder conditions compared to the Bischler-Napieralski reaction, and it can be rendered asymmetric to afford enantiomerically enriched products. nih.govacs.org In the biosynthesis of benzylisoquinoline alkaloids, the key bond formation is catalyzed by the enzyme norcoclaurine synthase (NCS), which performs a stereoselective Pictet-Spengler reaction between dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. acs.orgucl.ac.uk

The table below summarizes key features of the primary synthetic reactions used for the benzylisoquinoline alkaloid core.

| Reaction | Key Reactants | Key Intermediate | Conditions | Key Advantages |

| Bischler-Napieralski | β-arylethylamide | 3,4-dihydroisoquinoline | Acidic, dehydrating agent (e.g., POCl₃) | Robust, widely applicable |

| Pictet-Spengler | β-arylethylamine, aldehyde/ketone | Iminium ion | Acid-catalyzed | Milder conditions, amenable to asymmetric catalysis |

Semi-Synthesis and Chemical Modification of this compound for Enhanced Bioactivity or Solubility